molecular formula C30H21Cl2N3O2 B4960001 5-(2,6-dichlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline

5-(2,6-dichlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline

Cat. No. B4960001
M. Wt: 526.4 g/mol
InChI Key: URXRDXLHSZDWTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,6-dichlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline, commonly known as DPPQ, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of DPPQ is not fully understood, but it is believed to act as a modulator of ion channels and receptors. DPPQ has been shown to inhibit voltage-gated potassium channels, which are involved in the regulation of neuronal excitability. DPPQ has also been reported to modulate the activity of NMDA receptors, which are involved in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
DPPQ has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, modulation of ion channels and receptors, and analgesic and anti-inflammatory properties. DPPQ has also been reported to have antioxidant properties, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DPPQ in lab experiments is its potential applications in various scientific research fields. DPPQ has been shown to have promising results in cancer research, neuroscience, and pharmacology. However, one of the limitations of using DPPQ in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research and development of DPPQ. One of the potential applications of DPPQ is its use as a therapeutic agent for cancer and neurological disorders. Further studies are needed to investigate the potential of DPPQ as a therapeutic agent and to optimize its pharmacokinetics and bioavailability. Another future direction is the development of new synthesis methods for DPPQ that may improve its yield and purity. Overall, DPPQ has shown promising results in various scientific research fields and has the potential to be a valuable tool for future research and development.

Synthesis Methods

The synthesis of DPPQ has been reported by several researchers using different methods. One of the most commonly used methods involves the reaction of 2,6-dichlorobenzaldehyde with 2-nitroaniline in the presence of sodium hydroxide to form 2,6-dichloro-4-nitroaniline. This intermediate is then reduced with iron powder and acetic acid to form 2,6-dichloro-4-aminophenol, which is then reacted with 7,8-dimethoxy-1,3-diphenyl-1H-pyrazolo[3,4-c]isoquinoline-4-carbaldehyde in the presence of acetic anhydride to yield DPPQ.

Scientific Research Applications

DPPQ has shown potential applications in various scientific research fields, including cancer research, neuroscience, and pharmacology. In cancer research, DPPQ has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, DPPQ has been shown to modulate the activity of various ion channels, including voltage-gated potassium channels and NMDA receptors. In pharmacology, DPPQ has been reported to have analgesic and anti-inflammatory properties.

properties

IUPAC Name

5-(2,6-dichlorophenyl)-7,8-dimethoxy-1,3-diphenylpyrazolo[3,4-c]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H21Cl2N3O2/c1-36-24-16-20-21(17-25(24)37-2)29(27-22(31)14-9-15-23(27)32)33-30-26(20)28(18-10-5-3-6-11-18)34-35(30)19-12-7-4-8-13-19/h3-17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXRDXLHSZDWTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(N=C2C4=C(C=CC=C4Cl)Cl)N(N=C3C5=CC=CC=C5)C6=CC=CC=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,6-dichlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline

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